Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate

oxirane oxygen content epoxide equivalent weight crosslink density

Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate (CAS 100208-31-9) is a synthetic tri‑epoxy fatty acid hexyl ester with molecular formula C₂₄H₄₂O₅ and a molecular weight of 410.59 g mol⁻¹. The molecule contains three oxirane (epoxide) rings arranged along an octanoate backbone, which is esterified with a hexyl chain.

Molecular Formula C24H42O5
Molecular Weight 410.6 g/mol
CAS No. 100208-31-9
Cat. No. B009218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate
CAS100208-31-9
Molecular FormulaC24H42O5
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CC3C(O3)CC
InChIInChI=1S/C24H42O5/c1-3-5-6-12-15-26-24(25)14-11-9-7-8-10-13-19-21(28-19)17-23-22(29-23)16-20-18(4-2)27-20/h18-23H,3-17H2,1-2H3
InChIKeyODDDMQMTMZOLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate (CAS 100208-31-9): A Tri‑Epoxy Fatty Acid Ester for High‑Crosslink‑Density Formulations


Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate (CAS 100208-31-9) is a synthetic tri‑epoxy fatty acid hexyl ester with molecular formula C₂₄H₄₂O₅ and a molecular weight of 410.59 g mol⁻¹ . The molecule contains three oxirane (epoxide) rings arranged along an octanoate backbone, which is esterified with a hexyl chain . This architecture confers a high oxirane oxygen content, a high density (1.034 g cm⁻³, computed [1]), and a boiling point of 493.7 °C (computed [1]), distinguishing it from mono- and di‑epoxy analogs in the same chemical series. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 309‑231‑4 ).

Why Mono‑ and Di‑Epoxy Analogs Cannot Substitute for Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate in Epoxy‑Cure Applications


Epoxidized fatty acid esters with different numbers of oxirane groups produce cured networks with fundamentally different crosslink densities, thermal properties, and reactivity profiles [1][2]. The tri‑epoxy compound (three oxirane rings per molecule) yields a theoretical oxirane oxygen content of ≈11.7 g per 100 g, whereas the corresponding di‑epoxy (CAS 19434‑79‑8) and mono‑epoxy (CAS 24824‑70‑2) analogs offer ≈8.1 and ≈4.2 g per 100 g, respectively . Simply replacing the tri‑epoxy compound with a mono‑ or di‑epoxy version therefore reduces the available reactive sites by 64 % or 31 %, altering cure kinetics, crosslink density, and final material performance [1][3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, application‑relevant property variations.

Quantitative Differentiation Evidence for Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate Relative to Closest Analogs and Commercial Baselines


Tri‑Epoxy Architecture Provides 45 % Higher Oxirane Oxygen Content Than the Di‑Epoxy Analog and 2.8‑Fold Higher Than the Mono‑Epoxy Analog

The theoretical oxirane oxygen content of the target tri‑epoxy compound (C₂₄H₄₂O₅, MW 410.59 g mol⁻¹) is approximately 11.7 g oxirane per 100 g . This compares with 8.1 g/100 g for the di‑epoxy analog hexyl 3-[(3-pentyloxiranyl)methyl]oxiran-2-octanoate (CAS 19434‑79‑8, C₂₄H₄₄O₄, MW 396.60) and 4.2 g/100 g for the mono‑epoxy analog hexyl 3-octyloxiran-2-octanoate (CAS 24824‑70‑2, C₂₄H₄₆O₃, MW 382.62) . The tri‑epoxy compound also exceeds the typical oxirane oxygen range of commercial epoxidized soybean oil (ESBO, 6.6–7.0 g/100 g) [1].

oxirane oxygen content epoxide equivalent weight crosslink density

Density Advantage: Tri‑Epoxy Compound is 13.6 % Denser Than the Mono‑Epoxy Analog, Indicating Tighter Molecular Packing

The computed density of hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate is 1.034 g cm⁻³ [1]. The mono‑epoxy analog (CAS 24824‑70‑2) has a computed density of 0.91 g cm⁻³ , and the di‑epoxy analog (CAS 19434‑79‑8) has a computed density of 0.971 g cm⁻³ . The 2‑ethylhexyl mono‑epoxy plasticizer (CAS 141‑38‑8) is even lower at 0.899 g cm⁻³ .

density molecular packing formulation compatibility

Flash Point Safety Margin: Tri‑Epoxy Compound Offers 21 % Higher Flash Point Than the Mono‑Epoxy Analog and 5 % Higher Than the Di‑Epoxy Analog

The computed flash point of the tri‑epoxy compound is 209.2 °C . This is 21.5 % higher than the mono‑epoxy analog (172.2 °C) and 4.8 % higher than the di‑epoxy analog (199.7 °C) . The 2‑ethylhexyl epoxystearate commercial plasticizer shows a flash point of 265 °C , but with only one reactive epoxide group its crosslink density potential is far lower.

flash point thermal safety processing window

Tri‑Functional Epoxy Architecture Enables Higher Crosslink Density Than Di‑ or Mono‑Epoxy Systems in Cured Networks

Tri‑epoxy monomers have been demonstrated to produce cured networks with significantly higher crosslink density than analogous di‑epoxy systems. A recent study on a novel resole‑based triepoxy monomer showed that the tri‑epoxy functionality yields 'more' crosslink density upon polymerization, enabling composites with thermal conductivity up to 0.6 W m⁻¹ K⁻¹ at 12 wt% graphene‑amine loading and corrosion rates as low as 10⁻³–10⁻⁴ mm year⁻¹ on mild steel [1]. A complementary patent teaches that cured epoxy resins incorporating two or more epoxidized fatty acid esters exhibit increased thermal shock resistance compared to single‑epoxide systems [2].

crosslink density triepoxy monomer thermal conductivity

Procurement‑Relevant Application Scenarios for Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate Based on Quantified Differentiation Evidence


High‑Crosslink‑Density Epoxy Cure Systems for Electronic Encapsulation and Thermal Management

With an oxirane oxygen content ≈11.7 g/100 g—44 % higher than the di‑epoxy analog and 179 % higher than the mono‑epoxy analog —this tri‑epoxy compound can serve as a reactive diluent or crosslinking monomer in epoxy formulations requiring dense, thermally conductive networks. Class‑level evidence demonstrates that tri‑epoxy monomers achieve composite thermal conductivities of 0.6 W m⁻¹ K⁻¹ and corrosion rates of 10⁻³–10⁻⁴ mm year⁻¹ [1], making this compound a candidate for electronic underfill, encapsulation, and thermal interface materials where mono‑ or di‑epoxy analogs would provide insufficient crosslink density.

Thermally Robust Adhesive and Sealant Compositions Requiring a Wide Processing Safety Window

The compound's flash point of 209.2 °C exceeds that of the mono‑epoxy analog (172.2 °C) by 21.5 % , reducing flammability risks during high‑temperature cure cycles. Combined with a boiling point of 493.7 °C [1], this higher thermal safety margin supports use in industrial adhesives and sealants that must be applied or cured at elevated temperatures without premature volatilization or fire hazard.

Epoxy‑Functional Plasticizer or Reactive Modifier with Superior Density for PVC and Coating Formulations

At 1.034 g cm⁻³, the compound is denser than the widely used 2‑ethylhexyl epoxystearate plasticizer (0.899 g cm⁻³) by 15.0 % . When used as a reactive plasticizer in PVC or as a modifier in coating formulations, this higher density can contribute to improved dimensional stability and barrier properties, while the three epoxide groups offer the potential for covalent incorporation into the polymer matrix—an advantage over non‑reactive or mono‑functional plasticizers [1].

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